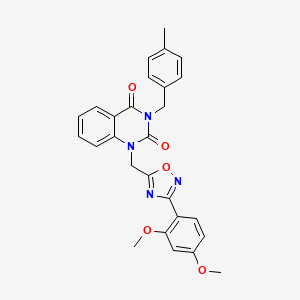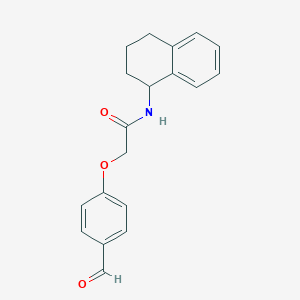
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TANA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TANA is a member of the tetrahydronaphthalene family and has a molecular weight of 345.41 g/mol.
Wissenschaftliche Forschungsanwendungen
Convenient Synthesis Methods
A regioselective oxidation process involving N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with potassium permanganate followed by acidic hydrolysis has been employed to yield amino ketones. These ketones were further converted to haloindanone or halotetralone derivatives, showcasing a method for the synthesis of structurally related compounds (Nguyen et al., 2003).
Receptor Affinity Studies
Research on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides has revealed insights into their affinity for serotonin receptors, indicating the relevance of the tetrahydronaphthalen-1-yl moiety in receptor binding. Optimal alkyl chain lengths and the importance of the substitution pattern on the aryl ring linked to the piperazine ring were identified, contributing to the understanding of molecular interactions with the 5-HT7 receptor (Leopoldo et al., 2004).
Molecular Interaction Analysis
A competition between hydrogen bonding, stacking, and halogen bonding was explored in derivatives of N-(4-((3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide. The study employed single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into the noncovalent interactions stabilizing crystal packing and the molecular structure's stability and reactivity (Gouda et al., 2022).
Eigenschaften
IUPAC Name |
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-12-14-8-10-16(11-9-14)23-13-19(22)20-18-7-3-5-15-4-1-2-6-17(15)18/h1-2,4,6,8-12,18H,3,5,7,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLYUZFIZTTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[4-[(4-fluorophenyl)sulfonylmethyl]phenyl]benzamide](/img/structure/B2814449.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide](/img/structure/B2814452.png)
![(5-Bromofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2814453.png)
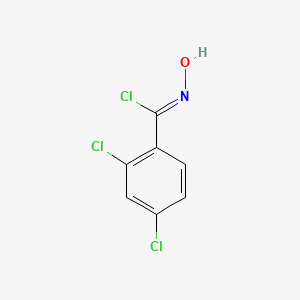
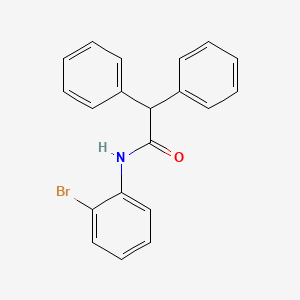
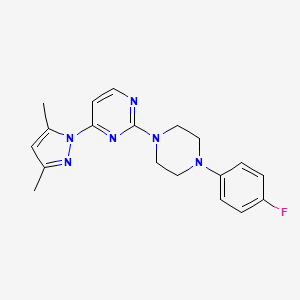
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)

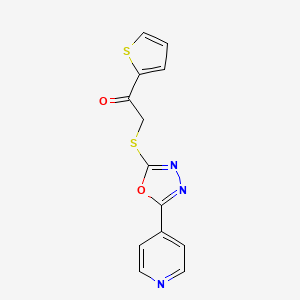
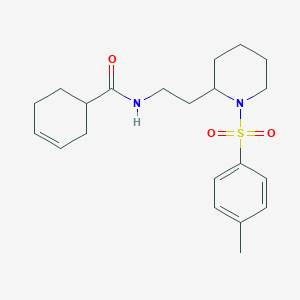
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide](/img/structure/B2814465.png)
![2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2814466.png)
